Antimicrobial Potency Gain Conferred by Arylboronic Acid Pharmacophore on Oxazolidinone Scaffold
In a congeneric series of N‑aryl‑oxazolidinones, introduction of a distal arylboronic acid (the hydrolysed form of the pinacol ester present in the target compound) produced analogue 20b, which exhibited an 8‑ to 32‑fold improvement in MIC against a panel of Gram‑positive strains and an approximately 100‑fold improvement against the efflux‑deficient Escherichia coli JW5503 mutant relative to linezolid [1]. Although the present compound is the pinacol ester precursor, it serves as the direct synthetic entry point to the active boronic acid species.
| Evidence Dimension | Antimicrobial minimum inhibitory concentration (MIC) fold‑change |
|---|---|
| Target Compound Data | 8‑ to 32‑fold MIC improvement (Gram‑positive panel); ≈100‑fold improvement (E. coli JW5503) for the corresponding arylboronic acid |
| Comparator Or Baseline | Linezolid (FDA‑approved oxazolidinone antibiotic, MIC values as reference baseline) |
| Quantified Difference | 8×–32× more potent against Gram‑positive strains; ≈100× more potent against E. coli JW5503 efflux mutant |
| Conditions | Broth microdilution assay against Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, and E. coli JW5503 (tolC mutant) |
Why This Matters
This represents the strongest quantitative evidence that boron incorporation on the oxazolidinone scaffold produces a step‑change in antimicrobial potency, making the compound a high‑priority building block for next‑generation oxazolidinone antibiotic discovery.
- [1] Cruz, C. D.; Wrigstedt, P.; Moslova, K.; et al. Installation of an Aryl Boronic Acid Function into the External Section of N‑Aryl‑Oxazolidinones: Synthesis and Antimicrobial Evaluation. Eur. J. Med. Chem. 2021, 211, 113002. https://doi.org/10.1016/j.ejmech.2020.113002. View Source
